N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-bromobenzamide
Description
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-bromobenzamide is a chemical compound that features a benzylpiperazine moiety linked to a bromobenzamide structure
Properties
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrN3O/c25-23-9-5-4-8-22(23)24(29)26-20-10-12-21(13-11-20)28-16-14-27(15-17-28)18-19-6-2-1-3-7-19/h1-13H,14-18H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCXDTKRPLPUSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-bromobenzamide typically involves the following steps:
Formation of the benzylpiperazine intermediate: This can be achieved by reacting piperazine with benzyl chloride under basic conditions.
Coupling with 2-bromobenzoyl chloride: The benzylpiperazine intermediate is then reacted with 2-bromobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-bromobenzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution reactions: Products will vary depending on the nucleophile used.
Oxidation reactions: Oxidized derivatives of the original compound.
Reduction reactions: Reduced forms of the compound, potentially altering the functional groups present.
Scientific Research Applications
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-bromobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infections.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-bromobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide
- N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-methoxybenzamide
Uniqueness
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-bromobenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged in the design of new therapeutic agents with improved efficacy and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
